molecular formula C26H29N3O5S2 B2706666 ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 361479-43-8

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2706666
CAS No.: 361479-43-8
M. Wt: 527.65
InChI Key: IJOCZZCNCZBLNA-UHFFFAOYSA-N
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Description

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamido group, and a piperidine sulfonyl moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S2/c1-4-34-25(31)23-22(19-8-6-5-7-9-19)27-26(35-23)28-24(30)20-10-12-21(13-11-20)36(32,33)29-15-17(2)14-18(3)16-29/h5-13,17-18H,4,14-16H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCZZCNCZBLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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